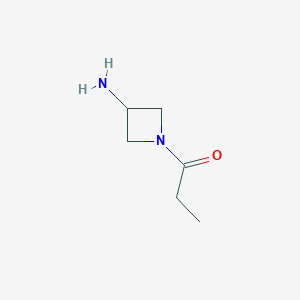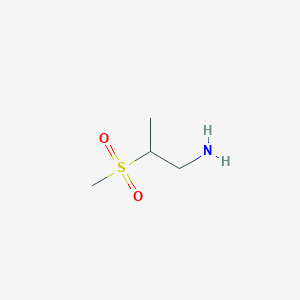
2-氨基-4-(1H-吡唑-1-YL)苯甲酸
描述
2-Amino-4-(1H-pyrazol-1-YL)benzoic acid is a chemical compound characterized by its unique structure, which includes an amino group, a pyrazolyl group, and a benzoic acid moiety. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological and chemical properties.
科学研究应用
2-Amino-4-(1H-pyrazol-1-YL)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe in biological assays.
Industry: It is utilized in the production of agrochemicals and dyes.
作用机制
Mode of Action
It is known that many similar compounds interact with their targets by binding to active sites, causing conformational changes that can affect the function of the target .
Biochemical Pathways
Given the structural similarities to other benzoic acid derivatives, it may be involved in pathways related to cellular metabolism or signal transduction .
Pharmacokinetics
Like many other small organic molecules, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
It is possible that the compound could have a variety of effects depending on the specific targets it interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-4-(1H-pyrazol-1-YL)benzoic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets .
生化分析
Biochemical Properties
2-Amino-4-(1H-pyrazol-1-yl)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For example, it may interact with enzymes involved in metabolic pathways, affecting their catalytic activity and altering the overall metabolic flux. Additionally, 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid can form complexes with proteins, influencing their stability and function .
Cellular Effects
The effects of 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid on cellular processes are diverse and depend on the specific cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of signaling molecules, leading to changes in downstream signaling cascades. Additionally, 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes .
Molecular Mechanism
At the molecular level, 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid exerts its effects through various binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their catalytic functions. This compound may also interact with DNA or RNA, influencing gene expression and transcriptional regulation. Furthermore, 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid can affect protein-protein interactions, potentially disrupting or stabilizing protein complexes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term exposure to 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid in animal models vary with different dosages. At low doses, this compound may exhibit minimal or beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid can induce toxic or adverse effects, including cellular damage, organ toxicity, and altered physiological functions. Threshold effects have been observed, where a specific dosage range triggers significant biological responses .
Metabolic Pathways
2-Amino-4-(1H-pyrazol-1-yl)benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid can influence the levels of key metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments or tissues, influencing its biological activity. The distribution of 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid can also affect its accumulation and clearance from the body, impacting its overall pharmacokinetics .
Subcellular Localization
The subcellular localization of 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may localize to the nucleus, cytoplasm, or other organelles, where it can exert its effects on cellular processes. The activity and function of 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid are influenced by its subcellular localization, as it interacts with different biomolecules in distinct cellular environments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(1H-pyrazol-1-YL)benzoic acid typically involves the following steps:
Formation of the Pyrazolyl Group: The pyrazolyl group can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Coupling with Benzoic Acid: The pyrazolyl group is then coupled with benzoic acid derivatives using appropriate coupling agents such as carbodiimides (e.g., DCC, EDC).
Introduction of the Amino Group: The amino group is introduced through nitration followed by reduction processes.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 2-Amino-4-(1H-pyrazol-1-YL)benzoic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amino group to a nitro group.
Reduction: Reduction reactions can reduce nitro groups to amino groups.
Substitution: Substitution reactions can replace hydrogen atoms on the pyrazolyl ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H₂) with a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted pyrazolyl derivatives.
相似化合物的比较
2-Amino-4-(1H-pyrazol-1-YL)benzoic acid is compared with other similar compounds, such as:
2-Amino-4-(1-phenyl-1H-pyrazol-4-yl)butanoic acid: This compound has a similar pyrazolyl group but differs in the presence of a phenyl group and a butanoic acid moiety.
2-(4-amino-1H-pyrazol-1-yl)ethanol: This compound has a simpler structure with an amino group and a hydroxyl group attached to the pyrazolyl ring.
属性
IUPAC Name |
2-amino-4-pyrazol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-9-6-7(13-5-1-4-12-13)2-3-8(9)10(14)15/h1-6H,11H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCADMJGMKMNLIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695705 | |
| Record name | 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186663-55-7 | |
| Record name | Benzoic acid, 2-amino-4-(1H-pyrazol-1-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-(1H-pyrazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]carbamate](/img/structure/B1524145.png)

![2,2,2-trifluoroethyl N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}carbamate](/img/structure/B1524149.png)

![1-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B1524151.png)
![6-[3-(aminomethyl)piperidin-1-yl]-N-methylpyrimidin-4-amine](/img/structure/B1524152.png)

![Methyl[2-methyl-1-(2-methylphenyl)propyl]amine](/img/structure/B1524155.png)


